
Limonin
Übersicht
Beschreibung
Limonin is a natural tetracyclic triterpenoid compound that is found in various plants, including Euodia rutaecarpa, Phellodendron chinense Schneid, and Coptis chinensis Franch . It is a bitter, white, crystalline substance and is also known as limonoate D-ring-lactone and limonoic acid di-delta-lactone .
Synthesis Analysis
The synthesis of Limonin involves the efficient construction of the limonoid androstane framework with C13α configuration by a tandem radical cyclization and subsequent Robinson annulation . The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .Molecular Structure Analysis
Limonin belongs to the class of compounds known as furanolactones . Its molecular formula is C26H30O8 and its molecular weight is 470.25 .Physical And Chemical Properties Analysis
Limonin is a bitter, white, crystalline substance . It is a secondary metabolite with high biological activity in plants .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Properties
Limonin has been studied for its potential anti-cancer effects. It can reduce the transcription rate of BCL2/Bax and induce the release of cytochrome C by activating the endogenous apoptotic pathway, which may contribute to its anti-cancer properties .
Immune-Modulatory Effects
Research suggests that Limonin may have immune-modulatory effects. These effects could be beneficial in regulating the immune response, potentially aiding in the treatment of immune-related diseases .
Anti-Inflammatory and Analgesic Activities
Limonin exhibits anti-inflammatory and analgesic activities, which could make it useful in the treatment of pain and inflammation-related conditions .
Antiviral Properties
Studies indicate that Limonin has antiviral properties, which could be harnessed in developing treatments for viral infections .
Antioxidant Effects
The antioxidant effects of Limonin are well-documented. These properties may help protect cells from oxidative stress and related damage .
Liver Protection
Limonin is also associated with liver protection properties, suggesting its potential use in treating liver-related disorders .
Antimicrobial Activity
Limonin has shown antimicrobial activity, which could be important in fighting bacterial infections and could have applications in food preservation and safety .
Cosmetology Applications
Due to its various pharmacological activities, Limonin is also being explored for use in cosmetology, particularly in skin care products for its potential therapeutic activities .
Wirkmechanismus
Target of Action
Limonin primarily targets oncogenes p53 and p21 . These genes play a crucial role in the regulation of the cell cycle and act as tumor suppressors. By inhibiting these oncogenes, limonin can induce apoptosis in cancer cells .
Mode of Action
Limonin interacts with its targets (p53 and p21) by inhibiting their expression . This inhibition activates endogenous pathways such as cytochrome c and caspase-mediated pathways . These pathways are involved in the process of apoptosis, leading to cell death in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by limonin is the apoptosis pathway . By inhibiting the expression of oncogenes p53 and p21, limonin activates the cytochrome c and caspase-mediated pathways . These pathways lead to the induction of apoptosis, resulting in the death of cancer cells .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that limonin has poor bioavailability . The main metabolic pathways of limonin are reduction, hydrolysis, and methylation . The position and group of the substituents of limonin are key in affecting its pharmacological activity and bioavailability .
Result of Action
The primary result of limonin’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of the expression of oncogenes p53 and p21, and the activation of endogenous pathways such as cytochrome c and caspase-mediated pathways .
Action Environment
The action of limonin can be influenced by various environmental factors. Future research directions include exploring how the concentration of limonin affects its pharmacological effects and toxicity, finding ways to reduce the toxicity of limonin, and enhancing its pharmacological activity and bioavailability through structural modification .
Safety and Hazards
Zukünftige Richtungen
Future research directions include the mechanism of antioxidant activity of limonin, how the concentration of limonin affects pharmacological effects and toxicity, finding ways to reduce the toxicity of limonin, and structural modification of limonin . These are key methods necessary to enhance pharmacological activity and bioavailability .
Eigenschaften
IUPAC Name |
(1R,2R,7S,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSLGBFQAGHBE-MSGMIQHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045985 | |
| Record name | Limonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1180-71-8 | |
| Record name | Limonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1180-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Limonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001180718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Limonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Limonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIMONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0F260866S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



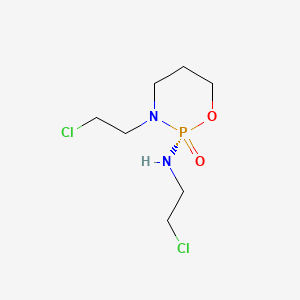
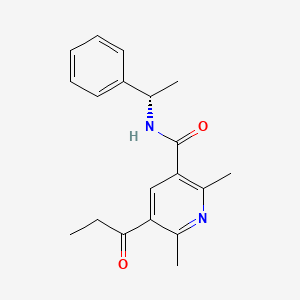
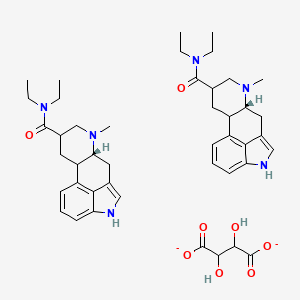
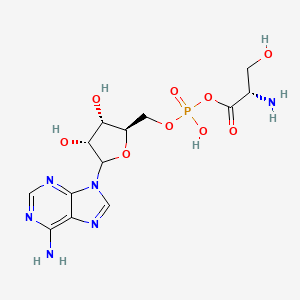
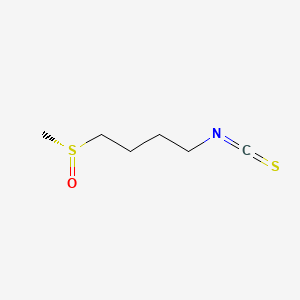
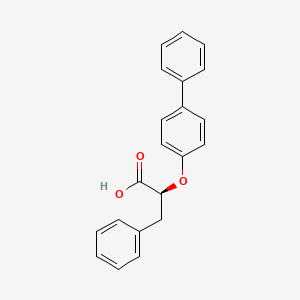
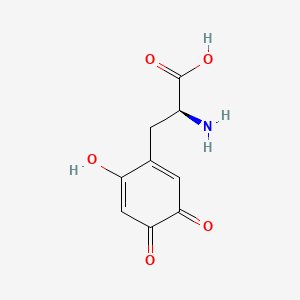
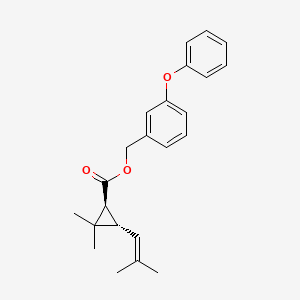
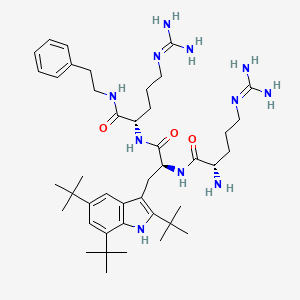
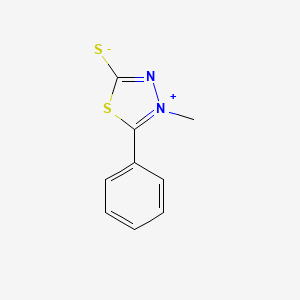
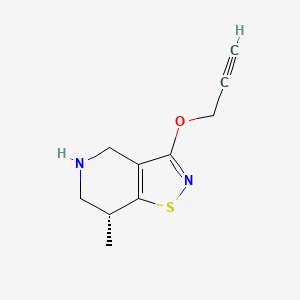
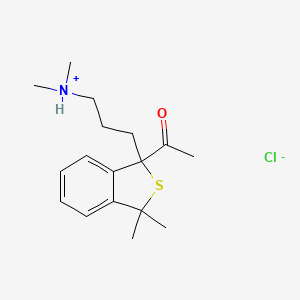
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)
![Propanenitrile, 2-[(1,1-dimethylethyl)azo]-2-methyl-](/img/structure/B1675345.png)